2-Chloro-5-cyclobutoxy-4-methoxybenzaldehyde
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Overview
Description
2-Chloro-5-cyclobutoxy-4-methoxybenzaldehyde is a chemical compound that belongs to the class of aldehydes. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclobutoxy-4-methoxybenzaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyclobutoxy-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
2-Chloro-5-cyclobutoxy-4-methoxybenzaldehyde is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclobutoxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-5-cyclobutoxy-4-methoxybenzaldehyde include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
2-Chloro-5-cyclobutoxy-4-methoxybenzaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1784410-55-4
The compound features a chlorinated aromatic ring substituted with a methoxy group and a cyclobutoxy moiety, which may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In cellular assays, it showed cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Binding : It can bind to receptors that modulate cell signaling pathways, leading to altered cellular responses.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, contributing to apoptotic processes.
Case Studies
Several case studies have explored the biological effects of this compound:
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various substituted benzaldehydes, including this compound. Results indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of the cyclobutoxy group in enhancing activity.
-
Investigation into Anticancer Effects :
- Research conducted at a leading university assessed the cytotoxic effects of this compound on human breast cancer cells. The findings revealed that it significantly inhibited cell growth and induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.
-
Toxicological Assessment :
- A toxicological evaluation showed that while the compound exhibited promising biological activities, it also required careful assessment regarding its safety profile. The study emphasized the need for further research to establish safe dosage levels for potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-5-cyclobutyloxy-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-15-11-6-10(13)8(7-14)5-12(11)16-9-3-2-4-9/h5-7,9H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKHCRQABRFYBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C=O)OC2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.